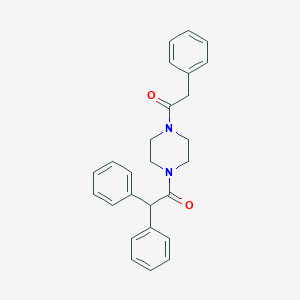

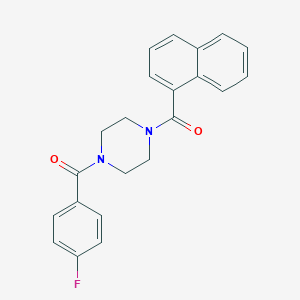

![molecular formula C21H22BrN3O2 B247912 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]ethanone](/img/structure/B247912.png)

2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]ethanone, also known as BIPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPPE is a piperazine derivative that has shown promising results in the treatment of various diseases.

Scientific Research Applications

Electrochemical Synthesis

- A study by Nematollahi, Momeni, and Khazalpour (2014) explored the electrochemical syntheses of various derivatives, including 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, in two oxidation steps. This involved the oxidation of hydroquinone, 4-(piperazin-1-yl) phenol, and 1-(4-(4-hydroxyphenyl) piperazin-1-yl) ethanone (Nematollahi, Momeni, & Khazalpour, 2014).

Analytical Methodology for New Psychoactive Substances

- Borova, Gago-Ferrero, Pistos, and Thomaidis (2015) developed an analytical methodology using solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of new psychoactive substances (NPSs) in wastewater, including compounds related to 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]ethanone (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).

Hydrogen-Bonding Patterns

- Balderson, Fernandes, Michael, and Perry (2007) investigated the hydrogen-bonding patterns in enaminones, which include analogues of the compound . They found bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Pharmacological Evaluation

- Kumar, Deepika, Porwal, and Mishra (2022) discussed the synthesis of novel 1-(1H-indol-1-yl)ethanone derivatives, including computational studies on COX-2 enzyme and in vivo analgesic and anti-inflammatory activities (Kumar, Deepika, Porwal, & Mishra, 2022).

Mixed D(2)/D(4) Receptor Antagonists

- Zhao, Thurkauf, He, Hodgetts, Zhang, Rachwał, Kover, Hutchison, Peterson, Kieltyka, Brodbeck, Primus, and Wasley (2002) reported on the optimization of compounds like 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone, identifying potent compounds for receptor antagonism (Zhao et al., 2002).

Antipsychotic Activity

- Bhosale, Kanhed, Dash, Suryawanshi, and Mahadik (2014) designed biphenyl moiety linked with aryl piperazine, synthesizing derivatives with considerable anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Anti-inflammatory Agents

- Rehman, Saini, and Kumar (2022) synthesized derivatives for evaluating anti-inflammatory activity using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).

Catechol Oxidase Models

- Merkel, Möller, Piacenza, Grimme, Rompel, and Krebs (2005) synthesized unsymmetrical compartmental dinucleating ligands related to the compound, modeling the active site of type 3 copper proteins (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).

Pyrolysis Products

- Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, and Gardner (2018) identified pyrolysis products of new psychoactive substances, including analogues of the compound (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).

Synthesis of Phenylpiperazine Derivatives

- Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).

properties

Molecular Formula |

C21H22BrN3O2 |

|---|---|

Molecular Weight |

428.3 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C21H22BrN3O2/c22-17-5-7-18(8-6-17)27-15-21(26)25-11-9-24(10-12-25)14-16-13-23-20-4-2-1-3-19(16)20/h1-8,13,23H,9-12,14-15H2 |

InChI Key |

WRAAMQSIINUQQB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

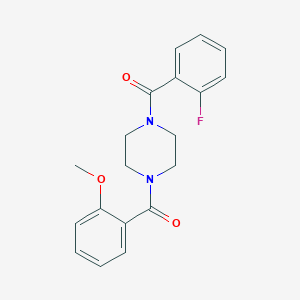

![1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247830.png)

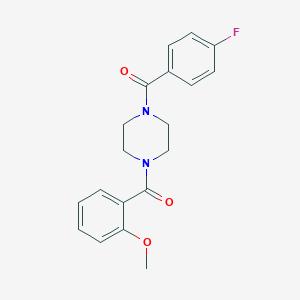

![1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247832.png)

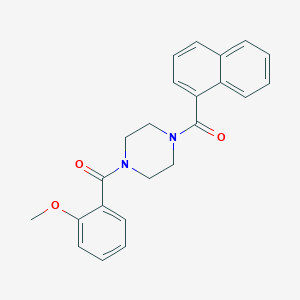

![1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247833.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247834.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247835.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247836.png)

![(2-Methoxy-phenyl)-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247837.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B247848.png)

![1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247854.png)